molecular formula C6F12O2 B3039866 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane CAS No. 137373-27-4

2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane

Cat. No.: B3039866
CAS No.: 137373-27-4
M. Wt: 332.04 g/mol
InChI Key: NCWPXDOVVTVZBC-UHFFFAOYSA-N
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Description

2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane is a highly fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluoropropylene oxide with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process must be carefully controlled to ensure the safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various fluorinated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce partially fluorinated hydrocarbons.

Scientific Research Applications

2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.

    Industry: Used in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and stability, making it useful in various chemical and biological processes. The exact pathways and targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,5,5,6-Hexafluoro-1,4-dioxane: Lacks the trifluoromethyl groups, resulting in different chemical properties.

    3,6-Difluoro-1,4-dioxane: Contains fewer fluorine atoms, leading to lower reactivity and stability.

    1,4-Dioxane: The non-fluorinated parent compound, with significantly different chemical behavior.

Uniqueness

2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane is unique due to its high degree of fluorination, which imparts exceptional stability, reactivity, and resistance to degradation. These properties make it valuable for specialized applications where other compounds may not perform as well.

Properties

IUPAC Name

2,2,3,5,5,6-hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12O2/c7-1(3(9,10)11)5(15,16)20-2(8,4(12,13)14)6(17,18)19-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWPXDOVVTVZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(C(O1)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026726
Record name 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137373-27-4
Record name 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane

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